molecular formula C26H29ClN4 B12198371 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12198371
M. Wt: 433.0 g/mol
InChI Key: OZTRXEPDGBQHKK-UHFFFAOYSA-N
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Description

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of tert-butyl, chlorophenyl, and other substituents through substitution reactions using reagents like tert-butyl chloride, chlorobenzene, and others.

    Amidation Reactions: Formation of the amine group through amidation reactions involving appropriate amine precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:

    Oxidation: Oxidation reactions can modify the functional groups, potentially leading to the formation of new derivatives.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: Substitution reactions can introduce new substituents onto the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H29ClN4

Molecular Weight

433.0 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C26H29ClN4/c1-16(2)18-9-13-21(14-10-18)28-23-15-22(26(4,5)6)29-25-24(17(3)30-31(23)25)19-7-11-20(27)12-8-19/h7-16,28H,1-6H3

InChI Key

OZTRXEPDGBQHKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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